molecular formula C19H16F2N2O3 B6909929 N-[1-(2,4-difluorophenyl)cyclobutyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide

N-[1-(2,4-difluorophenyl)cyclobutyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide

Cat. No.: B6909929
M. Wt: 358.3 g/mol
InChI Key: SMBOVHFIPHMYJP-UHFFFAOYSA-N
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Description

N-[1-(2,4-difluorophenyl)cyclobutyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a difluorophenyl group, a cyclobutyl ring, and a benzoxazine core, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-[1-(2,4-difluorophenyl)cyclobutyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O3/c20-12-3-4-13(14(21)9-12)19(6-1-7-19)23-18(25)11-2-5-16-15(8-11)22-17(24)10-26-16/h2-5,8-9H,1,6-7,10H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBOVHFIPHMYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=C(C=C(C=C2)F)F)NC(=O)C3=CC4=C(C=C3)OCC(=O)N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-difluorophenyl)cyclobutyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Cyclobutyl Intermediate: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a suitable cyclobutene precursor under UV light or thermal conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the cyclobutyl intermediate in the presence of a strong base.

    Construction of the Benzoxazine Core: The benzoxazine ring is typically formed through a condensation reaction between an ortho-aminophenol and a carboxylic acid derivative, followed by cyclization under acidic or basic conditions.

    Final Coupling and Amide Formation: The final step involves coupling the benzoxazine intermediate with the cyclobutyl-difluorophenyl intermediate, followed by amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions. Catalysts and solvents are chosen to maximize yield and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-difluorophenyl)cyclobutyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Electrophiles such as halogens, nitrating agents

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

    Oxidation: Oxo derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted derivatives depending on the electrophile used

    Hydrolysis: Carboxylic acid and amine

Scientific Research Applications

N-[1-(2,4-difluorophenyl)cyclobutyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[1-(2,4-difluorophenyl)cyclobutyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and benzoxazine core are crucial for binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,4-difluorophenyl)cyclobutyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide
  • N-[1-(2,4-difluorophenyl)cyclobutyl]-3-oxo-4H-1,4-benzoxazine-6-carboxylate
  • N-[1-(2,4-difluorophenyl)cyclobutyl]-3-oxo-4H-1,4-benzoxazine-6-sulfonamide

Uniqueness

The unique combination of the difluorophenyl group, cyclobutyl ring, and benzoxazine core in this compound provides distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.

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